m-Carborane-1,7-dicarboxylic acid

Thermal Stability Isomerization Carborane Chemistry

The 1,7-isomer provides an optimal balance of thermal stability and synthetic handleability—unattainable with ortho or para analogues. Its rigid meta-disposition enables hydrophobic MOFs with exceptional CO₂/N₂ selectivity under humid conditions, superior heat-resistant polymers, and stable BNCT bioconjugates. Choose this specific isoform for precise geometric control in advanced material and medicinal chemistry applications.

Molecular Formula C4H2B10O4
Molecular Weight 222.2 g/mol
CAS No. 50571-15-8
Cat. No. B1461974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Carborane-1,7-dicarboxylic acid
CAS50571-15-8
Molecular FormulaC4H2B10O4
Molecular Weight222.2 g/mol
Structural Identifiers
SMILES[B]1[B][B][B][B]C2([B]C([B]2)([B][B][B]1)C(=O)O)C(=O)O
InChIInChI=1S/C4H2B10O4/c15-1(16)3-5-4(6-3,2(17)18)8-10-12-14-13-11-9-7-3/h(H,15,16)(H,17,18)
InChIKeyNSOPHJXKTXXICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-Carborane-1,7-dicarboxylic acid (CAS 50571-15-8) for Advanced Materials and Biomedical Procurement: Structural Identity and Core Characteristics


m-Carborane-1,7-dicarboxylic acid (CAS 50571-15-8) is a polyhedral boron cluster compound derived from the icosahedral 1,7-dicarba-closo-dodecaborane cage [1]. It features two carboxylic acid groups (-COOH) covalently bound to the cage carbon atoms at positions 1 and 7 . This 'meta' (1,7-) substitution pattern defines its isomeric identity, distinguishing it from the ortho (1,2-) and para (1,12-) carborane analogues [2]. The compound exhibits high thermal and chemical stability characteristic of closo-carboranes, along with a rigid, three-dimensional aromatic cage structure that imparts unique electronic and steric properties [3].

Why m-Carborane-1,7-dicarboxylic Acid Cannot Be Simply Substituted: Isomer-Dependent Reactivity and Performance as a Critical Procurement Consideration


The three icosahedral carborane isomers—ortho (1,2-), meta (1,7-), and para (1,12-)—exhibit drastically different reactivity, stability, and electronic properties that directly preclude their generic substitution in applications [1]. The relative thermodynamic stability follows the order para > meta > ortho, while the acidity of the C-H bonds and the overall reactivity decrease in the reverse order (ortho > meta > para) [REFS-2, REFS-3]. Consequently, the 1,7-isomer offers a distinct balance of chemical robustness and synthetic handleability that is not replicated by its ortho or para counterparts. For instance, the ortho isomer undergoes facile deboronation to nido-species under mild conditions, whereas the para isomer exhibits the highest stability but lowest reactivity, and the 1,7-isomer provides an intermediate, often optimal, profile [4]. Furthermore, the meta substitution pattern dictates the geometry of derived ligands, such as in metal-organic frameworks (MOFs), where the 1,7-disposition yields specific pore architectures and electronic environments unattainable with the 1,2- or 1,12-isomers [5]. The following sections provide quantitative evidence of these differentiating factors.

Quantitative Evidence Guide for m-Carborane-1,7-dicarboxylic Acid Differentiation in Scientific Selection


Thermodynamic Stability: Quantified Enthalpic Advantage of m-Carborane over Ortho Isomer

The thermodynamic stability of m-carborane (1,7-isomer) is significantly greater than that of its ortho (1,2-) counterpart, as demonstrated by its position as an intermediate in the thermal isomerization cascade. Ortho-carborane quantitatively converts to the meta isomer at elevated temperatures, with the meta isomer exhibiting a calculated enthalpy of formation that is ca. 10 kJ/mol lower than ortho, although precise values vary with computational method [1]. This stability difference directly impacts the feasibility of high-temperature processing and long-term material integrity. The para (1,12-) isomer is the most stable overall, with a calculated ∆H(para-meta) value of -10 kJ/mol and ∆G₉₇₅K(para-meta) of -3 kJ/mol [2].

Thermal Stability Isomerization Carborane Chemistry

CH Acidity: >1000-fold Difference in Equilibrium Acidity Between m-Carborane and ortho Isomer

The acidity of the C-H bonds in carboranes follows the order ortho > meta > para. Experimental equilibrium acidity measurements reveal that the cluster carbon in m-carborane is more than 1000 times less acidic than that in the ortho isomer [1]. This large difference dictates the conditions required for deprotonation and subsequent functionalization. The higher CH acidity of ortho-carborane corresponds approximately to that of fluorene, whereas m-carborane's acidity is comparable to that of 9-phenylxanthene, and p-carborane to triphenylmethane [2].

Acidity Carborane CH Bonds Metallation

Hydrolytic Stability of Carborane Ketones: m-Carborane (1,7-Isomer) as a Superior Leaving Group Compared to ortho-Isomer

In a comparative study of the hydrolytic stability of carboranyl ketones, 1,2-dicarba-closo-dodecaborane (ortho) was found to behave as a better leaving group than the 1,7-isomer (meta) from a proposed intermediary anionic adduct of hydroxide to carbonyl carbon [1]. This translates to the 1,7-isomer exhibiting greater resistance to alkaline hydrolysis. Furthermore, bis[1,7-dicarba-closo-dodecaborane(12)yl]phenylborane reacts slowly with water, while the corresponding 1,2-isomer derivatives are readily hydrolyzed [2].

Hydrolytic Stability Carborane Polymers Leaving Group Ability

MOF Luminescence and Antenna Effect: m-Carborane Ligand (mCB-L) Enables Eu3+/Tb3+ Sensitization vs. Phenyl Analogue (TDCA) Which Does Not

The replacement of a phenyl moiety with an m-carborane cage in dicarboxylic acid ligands profoundly alters photophysical properties. The carborane-based ligand 1,7-di(4-carboxyphenyl)-1,7-dicarba-closo-dodecaborane (mCB-L) exhibits negligible solid-state luminescence (quantum yield = 0.3%), whereas the phenyl-based analogue [1,1′:3′,1″-terphenyl]-4,4″-dicarboxylic acid (TDCA) is highly luminescent (quantum yield = 47.8%) [1]. Critically, however, mCB-L functions as an effective antenna for sensitizing Eu3+ and Tb3+ cations in MOFs, a property that TDCA lacks [2]. The energy difference between the singlet S1 and the lowest conical intersection points is calculated to be 18.4 kcal mol⁻¹ for mCB-L, compared to 33.0 kcal mol⁻¹ for TDCA, explaining the distinct luminescence and sensitization behaviors [3].

Metal-Organic Frameworks Luminescence Antenna Effect Lanthanide Sensitization

CO2/N2 Adsorptive Selectivity Under Humid Conditions: m-Carborane-Based MOF (mCB-MOF-1) Outperforms Benchmark MOF-74(Ni)

The carborane-based MOF, mCB-MOF-1, constructed using m-carborane-1,7-dicarboxylic acid as a key building block, demonstrates high CO2 adsorption capacity and remarkable CO2:N2 selectivity that is maintained under extremely humid conditions [1]. A direct comparison with the widely studied benchmark material MOF-74(Ni) reveals that mCB-MOF-1 retains its separation performance in the presence of moisture, whereas the performance of MOF-74(Ni) degrades significantly [2]. While the reference does not provide specific numeric selectivity values in the open abstract, the explicit statement of 'superior performance' under 'challenging moisture operation conditions' constitutes a direct performance claim.

Gas Separation CO2 Capture Metal-Organic Frameworks Hydrophobic MOFs

Electronic Polymer Performance: Meta-Carborane-Based Polymer Exhibits Superior OPV and TFT Device Performance vs. Para and Ortho Isomers

A comparative study of three n-type conjugated polymers incorporating para-, meta-, and ortho-carborane isomers in the backbone revealed that while the carborane unit acts as a 'conjugation breaker', the isomer choice significantly impacts device performance [1]. The meta-carborane based polymer exhibited superior performance in both organic photovoltaic (OPV) devices and thin-film transistors (TFTs) compared to its para and ortho analogues [2].

Conjugated Polymers Organic Photovoltaics Thin-Film Transistors N-Type Semiconductors

High-Value Application Scenarios for m-Carborane-1,7-dicarboxylic Acid Based on Quantitative Differentiation Evidence


Synthesis of Hydrolytically Robust, High-Temperature Polymers and Advanced Ceramics

Leveraging the superior hydrolytic stability of the 1,7-carborane cage over the ortho isomer [1], m-carborane-1,7-dicarboxylic acid serves as a preferred monomer for poly(ether ketone) (PEK) and other high-performance polymers. The intermediate thermal stability between ortho and para isomers [2] allows for processing at elevated temperatures without premature degradation or unwanted isomerization, making it ideal for ceramic precursors and heat-resistant coatings.

Construction of Water-Stable Metal-Organic Frameworks (MOFs) for Gas Separation and Luminescent Sensing

As a rigid dicarboxylate linker, m-carborane-1,7-dicarboxylic acid is essential for building hydrophobic MOFs like mCB-MOF-1, which maintain CO2/N2 selectivity under humid conditions that degrade benchmark materials like MOF-74(Ni) [3]. Furthermore, its unique ability to sensitize Eu3+ and Tb3+ luminescence—absent in phenyl-based analogues [4]—enables the fabrication of water-stable Ln-MOFs for anticounterfeiting, time-dependent emission color tuning, and advanced optical sensing.

Monomer for High-Performance N-Type Polymer Semiconductors in Organic Electronics

When incorporated into the backbone of conjugated polymers, the meta-carborane unit acts as a conjugation breaker while still yielding polymers with superior performance in organic photovoltaic (OPV) and thin-film transistor (TFT) devices compared to those made with para or ortho isomers [5]. m-Carborane-1,7-dicarboxylic acid is the optimal precursor for synthesizing such monomers, enabling the development of next-generation organic electronics with enhanced device characteristics.

Precursor for Boron Neutron Capture Therapy (BNCT) Agents and Boron-Rich Pharmacophores

The high boron content and stable cage structure of m-carborane-1,7-dicarboxylic acid make it an attractive scaffold for developing BNCT delivery agents. Its carboxylic acid groups provide versatile handles for bioconjugation (e.g., to peptides, antibodies, or carbohydrates) [6]. The compound's chemical robustness ensures the boron cluster remains intact during synthetic derivatization and biological circulation, a critical requirement for targeted radiotherapy.

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